Penfluron

Description

Structure

3D Structure

Properties

IUPAC Name |

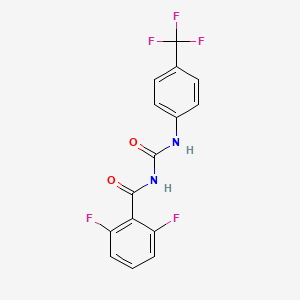

2,6-difluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F5N2O2/c16-10-2-1-3-11(17)12(10)13(23)22-14(24)21-9-6-4-8(5-7-9)15(18,19)20/h1-7H,(H2,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHMHWAHAKLCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042262 | |

| Record name | Penfluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35367-31-8 | |

| Record name | Penfluron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035367318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penfluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENFLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9940344YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Penfluron

Exploration of Novel Reaction Pathways for Penfluron Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors such as benzoyl chloride and phenylurea smolecule.com. A key step involves a nucleophilic addition reaction where the amine group of phenylurea reacts with benzoyl chloride under basic conditions to form this compound smolecule.com. The final product is usually purified through techniques like crystallization or chromatography to ensure high purity smolecule.com.

While the basic synthesis route is established, research continues to explore novel reaction pathways. This includes investigating different starting materials and reaction conditions to potentially improve yield, reduce reaction time, or minimize the generation of byproducts. For instance, studies on the synthesis of related benzoylphenylureas and their intermediates explore various reaction conditions and leaving groups google.comgoogleapis.com. The development of new synthetic methods for organic compounds often involves exploring different reaction mechanisms and conditions to achieve desired transformations scribd.combibliotekanauki.plrsc.orgocr.org.ukphysicsandmathstutor.com.

Development of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

The development of this compound analogues and derivatives is a significant area of research aimed at understanding the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR) scribd.comgeorgiasouthern.edursc.orgdocksci.comresearchcommons.org. By modifying specific parts of the this compound molecule, researchers can investigate how these changes affect its efficacy as an insecticide and its selectivity towards target pests.

Studies have synthesized various benzoylphenylurea (B10832687) derivatives with modifications to the benzoyl and phenyl rings, as well as the urea (B33335) linkage researchgate.netnih.govresearchgate.netacs.org. These modifications can include the introduction of different substituents, such as halogens, alkyl groups, or other heterocyclic rings, at various positions on the aromatic rings google.comgoogleapis.com. For example, the specific halogen substitutions (chlorine and fluorine) in this compound are noted to enhance its potency and selectivity compared to some analogues smolecule.com. Research on similar insect growth regulators has shown that the position and type of substituents can influence biological activity nih.govresearchgate.net.

Interactive Table 1: Examples of Structural Modifications in Benzoylphenylurea Analogues

| Core Structure Modification | Potential Impact on Activity |

| Substitution on Benzoyl Ring | Can affect binding to chitin (B13524) synthesis enzymes. |

| Substitution on Phenyl Ring | Can influence metabolic stability and target interaction. |

| Modification of Urea Linkage | Can alter the molecule's flexibility and electronic properties. |

| Introduction of Halogens (e.g., F, Cl) | Often enhances potency and metabolic stability. |

| Introduction of Alkyl Groups | Can influence lipophilicity and interaction with biological membranes. |

Detailed research findings from SAR studies on benzoylphenylurea derivatives often involve synthesizing a series of compounds with systematic structural variations and then evaluating their biological activity against target insects researchgate.netnih.govresearchgate.netacs.org. Spectroscopic techniques such as NMR, LC-MS, and elemental analysis are used to characterize the synthesized compounds researchgate.netnih.gov. Bioassays are conducted to determine the effectiveness of the analogues, and the results are analyzed to correlate structural features with observed activity researchgate.netacs.org.

Optimization of Green Chemistry Approaches in this compound Manufacturing Processes

Optimization of green chemistry approaches in the manufacturing of chemical compounds like this compound is crucial for reducing the environmental impact of production instituteofsustainabilitystudies.comfatfinger.iobizngo.orgwjarr.comresearchgate.net. Green chemistry focuses on designing products and processes that minimize or eliminate the use and generation of hazardous substances instituteofsustainabilitystudies.combizngo.orgwjarr.com.

Key principles of green chemistry relevant to chemical manufacturing include waste prevention, atom economy, less hazardous chemical syntheses, design of safer chemicals, use of safer solvents and reaction conditions, and energy efficiency instituteofsustainabilitystudies.comfatfinger.iobizngo.orgwjarr.com. Applying these principles to this compound manufacturing could involve exploring alternative synthesis routes that utilize less toxic reagents and solvents, developing catalytic processes to improve reaction efficiency and reduce byproduct formation, and optimizing reaction conditions to minimize energy consumption instituteofsustainabilitystudies.comwjarr.com.

Interactive Table 2: Green Chemistry Principles Applied to Chemical Manufacturing

| Green Chemistry Principle | Application in Manufacturing |

| Waste Prevention | Designing processes to minimize waste generation at the source. instituteofsustainabilitystudies.comwjarr.com |

| Atom Economy | Maximizing the incorporation of all materials into the final product. instituteofsustainabilitystudies.comwjarr.com |

| Less Hazardous Chemical Syntheses | Using and generating less toxic substances. instituteofsustainabilitystudies.combizngo.org |

| Safer Solvents and Reaction Conditions | Avoiding hazardous solvents and optimizing reaction parameters for safety and efficiency. bizngo.org |

| Energy Efficiency | Designing processes that minimize energy requirements. instituteofsustainabilitystudies.com |

Implementing green chemistry in chemical manufacturing can lead to reduced pollution, enhanced safety for workers and the environment, and potential cost savings through increased efficiency and reduced waste disposal costs instituteofsustainabilitystudies.comfatfinger.iowjarr.com. While specific detailed research findings on green chemistry optimization solely for this compound manufacturing may require in-depth industry reports, the general principles and their benefits are well-documented in the broader chemical manufacturing context instituteofsustainabilitystudies.comfatfinger.iowjarr.comresearchgate.net.

Isotopic Labeling Strategies for Environmental and Biological Tracing Studies

Isotopic labeling is a valuable technique used to track the fate and behavior of chemical compounds in environmental and biological systems silantes.comcreative-proteomics.comwikipedia.orgfiveable.methermofisher.comnih.govusnh.edunih.gov. This involves replacing one or more atoms in the molecule with their isotopes, either stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H) or radioactive isotopes silantes.comcreative-proteomics.comwikipedia.orgfiveable.me. These labeled compounds behave similarly to their unlabeled counterparts but can be detected and quantified using techniques like mass spectrometry or by measuring radioactive decay creative-proteomics.comwikipedia.orgthermofisher.com.

For environmental tracing of this compound, isotopic labeling could be used to study its persistence, degradation pathways, and movement in soil, water, and air nih.goviaea.org. By synthesizing this compound with a stable isotope incorporated at a specific position, researchers can track its transformation products and understand its environmental fate nih.gov. For example, studies using stable isotopes have traced nutrient cycling and microbial activity in ecosystems silantes.com.

In biological tracing studies, isotopically labeled this compound could be used to investigate its uptake, distribution, metabolism, and excretion in target organisms silantes.comfiveable.menih.gov. This can provide insights into how the compound interacts with biological systems and how it is processed silantes.comfiveable.me. Stable isotope labeling is used in metabolomics to elucidate metabolic pathways and the fate of labeled molecules within organisms silantes.comfiveable.menih.gov. Techniques such as mass spectrometry are employed to detect and quantify the labeled this compound and its metabolites thermofisher.comnih.gov.

Interactive Table 3: Applications of Isotopic Labeling

| Application Area | Purpose of Isotopic Labeling | Relevant Isotopes | Detection Methods |

| Environmental Tracing | Studying persistence, degradation, and movement in the environment. | Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) | Mass Spectrometry thermofisher.comnih.gov |

| Biological Tracing | Investigating uptake, distribution, metabolism, and excretion in organisms. | Stable isotopes (e.g., ¹³C, ¹⁵N, ²H), Radioactive isotopes | Mass Spectrometry, Radioactive detection instruments creative-proteomics.comwikipedia.orgthermofisher.comnih.gov |

Isotopic labeling strategies provide a powerful tool for gaining detailed insights into the environmental and biological behavior of this compound, complementing traditional analytical methods silantes.comcreative-proteomics.comfiveable.menih.gov.

Molecular and Cellular Mechanisms of Penfluron Action

Detailed Investigation of Chitin (B13524) Synthase Inhibition Dynamics

Chitin synthase (CS) is the key enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains. sci-hub.seannualreviews.org Penfluron, as a BPU, is understood to interfere directly with the activity of this enzyme. researchgate.netannualreviews.org

Enzymatic Kinetics of Chitin Synthesis Disruption

Protein-Ligand Interaction Studies with Chitin Synthase Isoforms

Insects typically possess at least two chitin synthase genes, CHS1 and CHS2. nih.govmdpi.com CHS1 is generally associated with chitin synthesis in the epidermis and trachea, involved in cuticle formation, while CHS2 is primarily involved in the synthesis of the peritrophic membrane in the midgut. nih.govmdpi.com The differential expression of these isoforms in various tissues and developmental stages can influence the susceptibility of insects to chitin synthesis inhibitors. nih.gov

Studies on other BPUs, such as lufenuron, have indicated that resistance can be linked to mutations in chitin synthase genes, particularly in CHS1. mdpi.com This suggests a direct interaction between the inhibitor and the enzyme. While specific protein-ligand interaction studies detailing the binding of this compound to different chitin synthase isoforms were not found, the classification of this compound as a chitin synthesis inhibitor strongly implies it interacts with the active site or regulatory regions of these enzymes, preventing their proper function. researchgate.netannualreviews.org The precise nature of this interaction, including binding affinities and conformational changes induced in the enzyme, would require detailed biochemical and structural studies.

This compound's Influence on Insect Hormonal Regulation Pathways

Insect growth and development are tightly regulated by hormones, primarily Juvenile Hormone (JH) and ecdysteroids. wikipedia.org While the primary mode of action of this compound is chitin synthesis inhibition, there is some evidence suggesting potential interactions with hormonal pathways, although this is less extensively documented than its effect on chitin synthesis.

Interactions with Juvenile Hormone Metabolism and Signaling

Juvenile hormones maintain the larval state in insects, preventing metamorphosis. wikipedia.org JH levels are regulated by synthesis in the corpora allata and degradation by enzymes like juvenile hormone esterase (JHE) and juvenile hormone epoxide hydrolase (JHEH). wikipedia.org While this compound is not classified as a juvenile hormone mimic or anti-JH compound, some studies on insect growth regulators (IGRs) in general mention their potential to disrupt hormone-mediated development. agronomyjournals.com However, direct evidence specifically detailing how this compound interacts with JH metabolism or signaling pathways (e.g., affecting enzyme activity or receptor binding) was not prominent in the search results. Some IGRs, including BPUs, can indirectly affect hormonal balance due to the stress induced by molting disruption.

Ecdysteroid Homeostasis Perturbations

Ecdysteroids, particularly 20-hydroxyecdysone (B1671079) (20E), are the primary molting hormones in insects, triggering the molting process. google.com Ecdysteroid levels are tightly regulated through synthesis, metabolism, and transport. usda.gov While some IGRs are ecdysteroid agonists or antagonists, this compound's primary action is not directly on ecdysteroid receptors. However, the severe disruption of molting caused by chitin synthesis inhibition can indirectly affect ecdysteroid titers and their downstream effects. researchgate.net The failure to properly shed the old cuticle can interfere with the hormonal signals that regulate subsequent developmental steps. Research on other BPUs suggests that interference with chitin deposition can impact the timing and success of ecdysis, which is under ecdysteroid control. nih.gov

Subcellular and Tissue-Level Manifestations of this compound Exposure

Exposure to this compound leads to observable effects at the subcellular and tissue levels, primarily as a consequence of inhibited chitin synthesis.

The most prominent tissue-level effect is the disruption of cuticle formation. Insects treated with this compound exhibit abnormalities in the new cuticle, which is often soft, deformed, and lacks integrity. researchjournal.co.in This is a direct result of the inability of chitin synthase to deposit sufficient or properly structured chitin fibrils within the cuticular matrix. agronomyjournals.comannualreviews.org

At the subcellular level, the primary impact is on cells responsible for chitin synthesis, such as epidermal cells and the midgut epithelium that produces the peritrophic membrane. sci-hub.semdpi.com The accumulation of chitin synthesis precursors or the mislocalization of chitin synthase enzyme complexes might occur due to the blocked polymerization process. Studies on chitin synthesis in other organisms, like fungi, highlight the complex trafficking and localization of chitin synthase to the plasma membrane where chitin is extruded. mdpi.combiorxiv.orgresearchgate.net Disruption of this process in insects by this compound would likely lead to observable subcellular anomalies in these chitin-producing cells.

Furthermore, this compound exposure has been shown to affect the total haemocyte count (THC) in insects like Dysdercus koenigii, with an initial increase followed by a significant reduction at later time points. researchgate.netresearchgate.net Haemocytes are involved in various physiological functions, including immune responses and transport of substances. researchgate.netsdiarticle4.com While the exact mechanism for this effect on haemocytes is not fully elucidated, it could be a secondary consequence of the stress induced by molting disruption and the compromised integrity of the cuticle and peritrophic membrane. researchgate.net

The effects on tissues like the peritrophic membrane have also been studied for chitin synthesis inhibitors. amazon.comannualreviews.org Damage to the peritrophic membrane can affect digestion and increase susceptibility to pathogens.

Here is a summary of some observed effects:

| Insect Species | Tissue/System Affected | Observed Effect | Source |

| Dysdercus koenigii | Haemocytes | Initial increase, followed by significant reduction in Total Haemocyte Count. | researchgate.netresearchgate.net |

| Euproctis icilia, Euproctis fraterna | Larval Growth | Suppressed food intake and larval growth. | researchgate.netresearchgate.net |

| Various Insects | Cuticle | Soft, deformed, and malformed cuticle; failure of proper molting. | agronomyjournals.comresearchjournal.co.in |

| Locusta migratoria | Peritrophic Membrane | Effects on the production of peritrophic membrane observed with a chitin inhibitor (Dimilin, which is diflubenzuron). | annualreviews.orgdntb.gov.ua |

The detailed research findings indicate that this compound's impact extends beyond simply blocking chitin polymerization, leading to a cascade of cellular and tissue-level disruptions that ultimately result in developmental failure and mortality in susceptible insects. agronomyjournals.com

Ultrastructural Alterations in Insect Cuticle Development

The primary mode of action of this compound is the inhibition of chitin synthesis. herts.ac.ukgoogle.comscispace.comresearchgate.neteagri.orgufl.edugre.ac.ukbiodiversitylibrary.orgresearchgate.net Chitin is a major structural component of the insect cuticle, providing rigidity and support to the exoskeleton. scispace.comufl.eduplos.org The cuticle is a multi-layered structure secreted by the epidermis, consisting mainly of chitin and proteins. plos.orgekb.eglstmed.ac.uknih.govnih.gov During molting, insects shed their old cuticle and synthesize a new one. ksu.edugrowertalks.com this compound interferes with this process by blocking the activity of chitin synthetase, the enzyme responsible for chitin polymerization. scispace.comeagri.orgufl.edu

Research findings indicate that exposure to this compound leads to significant ultrastructural alterations in the developing cuticle. Affected larvae fail to properly synthesize and deposit new chitin, resulting in a fragile and malformed exoskeleton. scispace.comeagri.orgufl.edubiodiversitylibrary.org This disruption in cuticle formation prevents successful molting, leading to developmental arrest and mortality, often during the ecdysis process. eagri.orgufl.edubiodiversitylibrary.org Studies have shown that chitin synthesis inhibitors like this compound can cause incomplete ecdysis and cuticle malformation. biodiversitylibrary.org The newly formed cuticle may lack the necessary rigidity and structure for the insect to escape from the old exuvium. biodiversitylibrary.org

Similar to other CSIs, this compound's interference with chitin synthesis can lead to a defective cuticle that is unable to withstand the internal pressure during molting or provide adequate protection, resulting in death due to rupture or desiccation. ufl.edu

Hemocyte Responses and Immunomodulation in Arthropods

Hemocytes, the blood cells of arthropods, play a crucial role in their innate immune system. researchgate.neteje.cznih.govscienceopen.com They are involved in various defense mechanisms, including phagocytosis, encapsulation, and the production of antimicrobial compounds. nih.govscienceopen.comunimore.it Studies have investigated the effects of this compound on hemocyte populations and immune responses in various insect species.

Research on Dysdercus koenigii and Chrysocoris purpureus showed that this compound can influence the total hemocyte count (THC). researchgate.neteje.czeje.cz Initially, THC may increase up to a certain period (e.g., 48 hours after treatment) and then decline significantly compared to control groups. researchgate.neteje.cz This reduction in hemocyte numbers at later time points suggests a potential immunomodulatory effect. researchgate.neteje.cz

While the exact mechanisms of this compound-induced hemocyte changes are still being explored, the observed decline in THC at later stages post-treatment could impact the insect's ability to mount an effective immune response against pathogens or other stressors. researchgate.neteje.cz Abnormalities in hemocyte morphology, such as agglutination, denucleation, and distortion, have also been observed in insects treated with insecticides, including those with CSI activity, which could further compromise immune function. researchgate.net

Data from studies on the effect of this compound on Total Hemocyte Count (THC) in Dysdercus koenigii illustrate these changes:

| Time After Treatment (hours) | Total Hemocyte Count (Cells/mm³) - Treated | Total Hemocyte Count (Cells/mm³) - Control |

| 48 | Increase compared to control | Baseline |

| 72 | Great reduction | Baseline |

| 96 | Great reduction | Baseline |

These findings suggest that this compound can induce changes in hemocyte populations, potentially affecting the cellular component of the arthropod immune system.

Disruptions in Cellular Respiration and Energy Metabolism

Cellular respiration is a vital process that provides the energy (ATP) required for all cellular activities, including growth, development, and immune responses. frontiersin.orgcellculturecompany.comfrontiersin.org Mitochondria are the primary sites of aerobic respiration in eukaryotic cells. ekb.egcellculturecompany.comfrontiersin.orgmdpi.com Disruptions in mitochondrial function and energy metabolism can have severe consequences for insect survival. frontiersin.orgfrontiersin.orgmdpi.com

While this compound is primarily known as a chitin synthesis inhibitor, some research suggests potential effects on cellular respiration and energy metabolism in arthropods. Studies on the effects of various insecticides, including some affecting development, have indicated impacts on mitochondrial function and metabolic rates in insects. frontiersin.orgmdpi.comup.ac.zaresearchgate.netadmin.chmdpi.comucanr.edu

Although direct detailed studies specifically on this compound's impact on insect cellular respiration and energy metabolism are less extensively documented compared to its effects on chitin synthesis, related CSIs and other insecticides have been shown to influence mitochondrial activity and energy production pathways. frontiersin.orgmdpi.comup.ac.zaadmin.ch For instance, some insecticides can induce mitochondrial dysfunction, oxidative stress, and alter the expression of genes related to mitochondrial function and energy metabolism. frontiersin.orgmdpi.com Changes in metabolic rate and energy reserves have been observed in insects exposed to various stressors, including insecticides. researchgate.netmdpi.comucanr.edunih.gov

Biological Efficacy Research in Target Arthropod Pest Systems

Developmental and Morphological Disruption Studies

Penfluron's interference with chitin (B13524) synthesis results in significant developmental and morphological disruptions in susceptible arthropods agronomyjournals.comresearchgate.net. These effects are most pronounced during periods of rapid growth and cuticle formation, namely the larval and pupal stages agronomyjournals.combiodiversitylibrary.org.

Impact on Molting Cycles and Ecdysis Processes

Molting, or ecdysis, is a complex process in arthropods where the old cuticle is shed and a new one is formed to allow for growth plos.orgmdpi.com. This compound disrupts this process by inhibiting the synthesis of new chitin, a key component of the developing cuticle agronomyjournals.comresearchgate.net. This leads to the formation of a weakened or malformed new cuticle agronomyjournals.combiodiversitylibrary.org.

Studies have shown that insects treated with this compound often fail to successfully complete ecdysis agronomyjournals.comresearchgate.net. They may be unable to fully shed the old exoskeleton, leading to entrapment and death agronomyjournals.comresearchgate.netajabs.org. This failure is a direct consequence of the compromised structural integrity of the newly synthesized cuticle agronomyjournals.combiodiversitylibrary.org. In some cases, treated insects may exhibit displacement of mouthparts like mandibles and labrum, further hindering their ability to feed and survive agronomyjournals.comresearchgate.netajabs.org.

Larval and Pupal Stage Susceptibility Analyses

The larval and pupal stages are particularly susceptible to this compound because these are periods of significant growth and molting agronomyjournals.combiodiversitylibrary.org. Larvae exposed to this compound may experience suppressed food intake and reduced growth ajabs.orgjetir.org. Mortality often occurs during the molting process between larval instars or during the transition from larva to pupa or pupa to adult agronomyjournals.combiodiversitylibrary.org.

Research on lepidopteran pests like Euproctis icilia and Euproctis fraterna has demonstrated the activity of this compound through larval feeding or residual treatment, observing effects on weight loss and development researchgate.netajabs.orgjetir.org. The inability of adults to emerge from the pupal skin is another observed outcome of this compound treatment during the pupal stage agronomyjournals.comresearchgate.netajabs.org.

Cuticular Integrity and Biomechanical Properties Assessment

The arthropod cuticle provides essential structural support and protection nih.gov. This compound's inhibition of chitin synthesis directly impacts the integrity and biomechanical properties of the cuticle agronomyjournals.com123docz.net. The resulting cuticle is often thinner, less rigid, and prone to breakage plos.org. This compromised cuticle is unable to withstand the internal pressures and muscular contractions required for successful molting and movement agronomyjournals.combiodiversitylibrary.org.

While specific detailed data tables on the biomechanical properties of this compound-affected cuticles were not extensively found in the provided search results, the described outcomes (failure to molt, inability to escape exuviae, deformities) strongly indicate a severe compromise in cuticular integrity agronomyjournals.comresearchgate.netbiodiversitylibrary.orgajabs.org. The mechanism involves abnormal deposits of endocuticle during molting, preventing proper chitin polymerization agronomyjournals.com.

Reproductive Impairment Investigations

Beyond developmental disruption, this compound has also been shown to impair the reproductive capacity of arthropods agronomyjournals.comresearchgate.net. These effects can manifest in both direct impacts on eggs and interference with adult reproductive processes agronomyjournals.comresearchgate.netias.ac.in.

Ovicidal Effects and Embryonic Development Interference

This compound exhibits ovicidal effects, meaning it can cause mortality in eggs agronomyjournals.comresearchgate.neteagri.org. This occurs due to its interference with cuticle formation during embryonic development researchgate.net. The developing embryo requires chitin synthesis for the formation of its own cuticle before hatching researchgate.netnih.gov. By inhibiting this process, this compound prevents the successful development and hatching of neonates researchgate.net.

Studies have reported reductions in egg hatchability following exposure to this compound or related compounds gre.ac.ukias.ac.in. For example, this compound significantly reduced egg hatch in the confused flour beetle, Tribolium confusum gre.ac.uk. Similar effects on egg hatchability have been reported with this compound in other insects like the tobacco caterpillar, Spodoptera litura ias.ac.in.

Fecundity and Fertility Reductions in Adult Stages

This compound can also impact the reproductive potential of adult arthropods by reducing fecundity (the number of eggs laid) and fertility (the ability of eggs to hatch) ias.ac.inmbimph.com. While the primary mode of action is on chitin synthesis relevant to developing stages, sublethal effects on adults can lead to impaired reproduction researchgate.netmdpi.com.

Research suggests that in some cases, the effect on fertility and fecundity might be more pronounced in females ias.ac.in. It has been hypothesized that males exposed to the compound might transfer it to females during mating, subsequently acting as an ovicide ias.ac.in. Reductions in fecundity and fertility have been noted in insects treated with compounds related to this compound mbimph.com. Studies on other IGRs with similar modes of action have shown reduced fecundity and fertility in treated adults, sometimes regardless of whether the male or female parent was treated bioone.org.

Chemosterilant Potentials in Specific Pest Species

This compound has been investigated for its potential as a chemosterilant in various arthropod pest species herts.ac.ukgoogleapis.com. Chemosterilants interfere with the reproductive capacity of insects, often by disrupting the metabolism of nucleic acids, which can hinder the synthesis of proteins necessary for the development of ovaries or testes mdpi.com. While the search results mention this compound's chemosterilant property herts.ac.uk, detailed data on its efficacy in specific pest species as a chemosterilant were not extensively provided in the immediate results, though benzoylphenyl ureas, in general, have shown such effects mdpi.comchimia.ch. For instance, diflubenzuron (B1670561), another benzoylphenyl urea (B33335), has been characterized as a chemosterilant for various insects, including tephritid pests, by reducing adult fertility and fecundity mdpi.comchimia.ch.

Sublethal Physiological and Behavioral Effects

Beyond direct mortality, sublethal exposures to pesticides like this compound can induce significant physiological and behavioral changes in arthropods mdpi.comresearchgate.netdntb.gov.uaresearchgate.netbiorxiv.orgnih.gov. These effects can impact various aspects of an insect's biology, including metabolism, development, and behavior biorxiv.org. The precise sublethal effects are influenced by factors such as the insect species, age, physiological condition, and the concentration and route of exposure mdpi.comdntb.gov.uaresearchgate.netnih.gov.

Alterations in Feeding Rates and Nutritional Assimilation Efficiencies

Studies have explored the impact of sublethal this compound exposure on the feeding physiology of insects. In Papilio demoleus larvae, sublethal quantities of this compound, administered either topically or orally, led to an enhanced level of food consumption ias.ac.in. This increased consumption rate was observed alongside an increase in assimilation efficiency (AD) ias.ac.in. It has been suggested that this enhanced feeding might be a mechanism to acquire more energy to cope with the stress induced by the toxicant ias.ac.in. However, despite increased consumption and assimilation efficiency, growth and growth efficiency were reported to be lower in treated larvae compared to control groups ias.ac.in.

Another study involving Euproctis icilia and Euproctis fraterna larvae indicated that this compound suppressed food intake and larval growth jetir.orgresearchgate.net. The reduction in food consumption was more pronounced in Euproctis icilia than in E. fraterna in feeding treatments with this compound jetir.org.

Impact on Growth Rate and Biomass Accumulation

This compound has been shown to cause a marked reduction in growth rate and biomass accumulation in susceptible arthropods at sublethal levels nih.govias.ac.injetir.org. In Papilio demoleus larvae, sublethal this compound treatment significantly reduced larval weight gain ias.ac.in. For example, larvae treated orally or topically with maximum sublethal doses gained significantly less weight compared to control larvae ias.ac.in. This reduction in growth occurred despite increased food consumption and assimilation efficiency, suggesting that the efficiency of digestive and metabolic processes is negatively impacted ias.ac.in.

Similarly, in Euproctis icilia and Euproctis fraterna larvae, this compound suppressed larval growth jetir.orgresearchgate.net.

The effects on development, including growth inhibition, are considered pesticide-specific and species-dependent nih.gov.

Locomotor Activity and Behavioral Ecology Modifications

Sublethal doses of pesticides can affect the behavior of insects, including their mobility and other aspects of behavioral ecology mdpi.comdntb.gov.uabiorxiv.orgnih.gov. While the provided search results specifically mention that sublethal concentrations of pesticides can affect the movement patterns of treated caterpillars biorxiv.org, direct detailed information on the specific impact of this compound on the locomotor activity and behavioral ecology modifications of arthropods was not extensively available within the immediate search snippets. Generally, sublethal pesticide exposure can influence behaviors such as mobility, feeding, oviposition, navigation, and the ability to detect pheromones dntb.gov.uaresearchgate.net.

Here is a table summarizing some of the reported sublethal effects of this compound on feeding and growth:

| Pest Species | Treatment Method | Effect on Food Consumption | Effect on Assimilation Efficiency (AD) | Effect on Growth/Weight Gain | Source |

| Papilio demoleus | Topical/Oral | Enhanced | Increased | Reduced | ias.ac.in |

| Euproctis icilia | Feeding/Residual | Suppressed | Not specified | Suppressed | jetir.org |

| Euproctis fraterna | Feeding/Residual | Suppressed | Not specified | Suppressed | jetir.org |

Ecological Interactions and Non Target Organism Research

Effects on Beneficial Arthropods and Pollinator Species

Research into the effects of pesticides on beneficial arthropods and pollinators is extensive, with a particular focus on honey bees and other key pollinator species nih.govunito.it. The susceptibility of non-target insects to sublethal effects depends on various factors, including the species, age, sex, physiological condition, and the type and concentration of the active ingredient nih.govmdpi.com.

Sublethal Exposures in Non-Apis Pollinators

While a majority of studies on pesticide effects on beneficial insects focus on honey bees, research also extends to other non-Apis pollinators, such as bumble bees and solitary bees nih.govunito.it. These species are also crucial for pollination services but are often more challenging to study unito.it. Risk assessments are addressing this data gap by focusing on model genera like Bombus and Osmia unito.it.

The effects of IGRs on non-Apis bees are also a subject of investigation. For instance, studies have examined the toxicity of IGRs to bumble bee brood researchgate.net. Similar to honey bees, larval stages of non-Apis bees can be exposed to insecticides orally, making them potentially susceptible to IGRs apidologie.org. While specific detailed findings on penfluron's sublethal effects on non-Apis pollinators were not extensively detailed in the provided search results, the broader context of IGR impact on non-Apis bees indicates this is a relevant area of concern and research apidologie.orgresearchgate.net.

Effects on Natural Enemies and Biological Control Agents

Natural enemies, including predators and parasitoids, play a vital role in biological control of pests ucanr.edu. The impact of insecticides on these beneficial organisms is a critical consideration in integrated pest management (IPM) programs ucanr.eduisam.education. Pesticides can cause both lethal and sublethal effects on natural enemies, impacting their mortality, reproduction, and ability to locate and control pests ucanr.edu.

Methodological Approaches for Ecological Risk Assessment

Assessing the ecological risk posed by pesticides like this compound involves a combination of laboratory studies, semi-field and field trials, and modeling approaches ies-ltd.chbiocidal-products-regulation.comeuropa.eueurofins.comeuropa.eu. These methodologies aim to understand the potential exposure and effects of the substance on non-target organisms and ecosystems europa.euepa.gov.

Laboratory and Semi-Field Ecotoxicological Testing Protocols

Ecotoxicological testing is a fundamental component of environmental risk assessment for pesticides biocidal-products-regulation.comect.de. Standardized testing protocols are used to evaluate the potential side effects of plant protection products on various non-target organisms, including arthropods ies-ltd.cheurofins.com. These tests are conducted at different tiers, ranging from basic laboratory assessments under controlled conditions to more complex semi-field and field studies that simulate more realistic environmental exposures ies-ltd.chbiocidal-products-regulation.comeuropa.eueurofins.com.

For non-target arthropods, testing protocols often follow guidelines from organizations such as the OECD, EPA, and IOBC ies-ltd.cheurofins.com. These include Tier I laboratory tests, which assess worst-case toxicity on inert substrates, and higher-tier studies such as extended laboratory tests (using natural substrates), aged residue studies, semi-field tests, and full field studies ies-ltd.cheuropa.eueurofins.com. Semi-field studies, for example, can involve exposing organisms in more natural settings like cages placed in the field, allowing for evaluation under more realistic environmental conditions while still maintaining some level of control ies-ltd.cheuropa.eu. These tests assess endpoints such as mortality and effects on reproduction ies-ltd.ch.

Specific test species for non-target arthropod testing include parasitoids (e.g., Aphidius rhopalosiphi, Trichogramma cacoeciae), predatory mites (Typhlodromus pyri), aphidophagous predators (Chrysoperla carnea, Coccinella septempunctata), and anthocorid bugs (Orius laevigatus) ies-ltd.cheurofins.com. For pollinators, studies are conducted on honey bees (Apis mellifera), bumble bees (Bombus terrestris), and solitary bees, assessing both acute and chronic effects through oral and contact exposure routes ies-ltd.cheurofins.com. Honey bee larval tests are also conducted in the laboratory ies-ltd.cheurofins.com. These tests are crucial for generating data on the toxicity of substances like this compound to these important non-target groups.

Population Dynamics Modeling under this compound Pressure

Population dynamics modeling is a valuable tool in ecological risk assessment to predict the potential long-term impacts of pesticide exposure on populations of non-target organisms bioone.org. While laboratory and semi-field studies provide data on direct effects (lethal and sublethal) on individuals or small groups, models can extrapolate these effects to the population level and consider factors such as reproduction, survival, dispersal, and interactions within the ecosystem bioone.orgnih.govnih.gov.

Environmental risk assessment frameworks often involve a comparison of exposure levels with toxicity data to estimate risk europa.euepa.gov. Population models can enhance this by providing a more dynamic and ecologically relevant assessment of the consequences of exposure. While the search results did not provide specific details on population dynamics modeling specifically for this compound's impact on non-target organisms, the methodology is a recognized approach in ecological risk assessment for understanding the broader implications of insecticide use on non-target populations bioone.orgnih.govnih.gov. The complexity of these models can vary, from relatively simple demographic models to more complex spatial models that consider movement and distribution of organisms nih.gov.

Comparative Ecological Impact Assessments with Other Insecticides

Comparative ecological impact assessments evaluate the potential effects of this compound on non-target organisms in comparison to other insecticides. Research indicates that pesticides, including insecticides, can negatively affect a wide range of non-target species across various trophic levels in both terrestrial and aquatic environments nih.govmdpi.com. These effects can manifest as reduced growth, reproduction, altered behavior, and other physiological changes nih.govsciencemediacentre.org.

Insecticides, as a class, have been shown to have significant negative impacts on non-target invertebrates, including beneficial insects like pollinators and natural enemies, as well as soil organisms and aquatic invertebrates frontiersin.orgcalclimateag.orgmdpi.comd-nb.infomdpi.com. The magnitude of these impacts can vary depending on the specific insecticide, the dose, the frequency and method of application, and environmental conditions sciencemediacentre.orgresearchgate.net.

Studies comparing the toxicity of different insecticides to non-target organisms highlight varying sensitivities among species and pesticide types sciencemediacentre.orgd-nb.inforesearchgate.netcolostate.edu. For instance, some insecticides, including certain organophosphates and carbamates, have shown broad negative impacts on soil microbial environments and enzymatic activity mdpi.com. Chlorfluazuron (B1668723), another benzoylurea (B1208200) insecticide, has been found to be much more toxic to aquatic invertebrates than to birds or fish herts.ac.ukwppdb.com. Diflubenzuron (B1670561), also a benzoylurea, is considered a restricted use pesticide due to its toxicity to aquatic invertebrates usda.gov.

While specific comparative data directly assessing the ecological impact of this compound against a wide range of other insecticides on various non-target organisms is not extensively detailed in the provided search results, the general understanding of benzoylurea insecticides and the broader impacts of insecticides on ecosystems allows for a comparative context. Benzoylurea insecticides, by their mode of action, primarily pose a risk to organisms that undergo molting and rely on chitin (B13524) synthesis, which includes a broad range of invertebrates wikipedia.orgusda.gov.

Comparative studies on other insecticides, such as neonicotinoids and fipronil (B1672679), have demonstrated high toxicity to a wide range of invertebrates, with potential for both lethal and sublethal impacts at field-realistic exposures d-nb.info. Some insecticides have shown significantly higher toxicity to specific non-target insects compared to others beyondpesticides.org. The impact of pesticide mixtures can also amplify negative effects compared to individual substances mdpi.com.

Research on soil organisms indicates that insecticides, in general, negatively affect a significant percentage of tested parameters in both laboratory and field settings frontiersin.orgcalclimateag.orgfrontiersin.org. The degree of impact can vary, with some insecticides having more destructive effects on soil bacterial diversity than others mdpi.com.

In aquatic environments, insecticides can pose a significant risk to non-target organisms, particularly aquatic invertebrates, which are often more sensitive than fish tandfonline.comnih.govepa.gov. The persistence and mobility of insecticides in water can influence their ecological impact herts.ac.uktandfonline.com.

Given that this compound is a chitin synthesis inhibitor herts.ac.uk, its ecological impact would primarily be a concern for non-target invertebrates that rely on chitin for their development and structure. Comparative assessments would typically involve evaluating its toxicity (both acute and chronic) to various non-target invertebrate species across different ecosystems (terrestrial and aquatic) and comparing these toxicity levels to those of other insecticides used for similar purposes. Such assessments would ideally include data on lethal concentrations (LC50), effect concentrations (EC50), and No Observed Effect Concentrations (NOEC) for relevant non-target organisms, as well as considering factors like environmental persistence, mobility, and potential for bioaccumulation.

While detailed comparative data for this compound is limited in the provided snippets, the ecological impacts of other benzoylurea insecticides like Chlorfluazuron and Diflubenzuron on aquatic invertebrates usda.govherts.ac.ukwppdb.com suggest that this class of compounds can pose a significant risk to these organisms. Comparative studies would be crucial to understand the relative ecological footprint of this compound.

Here is a conceptual table illustrating the type of data that would be included in a comprehensive comparative ecological impact assessment.

| Insecticide | Non-Target Organism Group | Example Species | Effect Measured (e.g., LC50, EC50, Reproduction) | This compound Value | Comparator Insecticide Value | Relative Impact (e.g., Higher, Lower, Similar) | Source |

| This compound | Aquatic Invertebrates | Daphnia magna | LC50 (48h) | Data Needed | Diflubenzuron Value | Comparison Needed | tandfonline.com |

| This compound | Terrestrial Invertebrates | Apis mellifera | Contact LD50 (48h) | Data Needed | Imidacloprid Value | Comparison Needed | d-nb.info |

| This compound | Soil Organisms | Earthworms (Eisenia fetida) | Reproduction Rate | Data Needed | Chlorfluazuron Value | Comparison Needed | researchgate.net |

| Comparator A | Aquatic Invertebrates | Hyalella azteca | LC50 (96h) | N/A | 1.84 µg/L (Diflubenzuron) | N/A | tandfonline.com |

| Comparator B | Terrestrial Invertebrates | Plant bugs | Lethal Dose 50 | N/A | >11,000x Honeybee (Acetamiprid) | N/A | beyondpesticides.org |

| Comparator C | Soil Microbes | Bacterial populations | Inhibition | Data Needed | Chlorpyrifos (High Inhibition) | Comparison Needed | mdpi.com |

For example, a study comparing the effects of this compound and Chlorfluazuron on the survival and reproduction of a specific aquatic invertebrate species, such as Daphnia magna, would provide data points (e.g., LC50 values) that could be directly compared. Similarly, research assessing the impact on beneficial insects like ladybugs or lacewings, or on soil organisms such as earthworms or microbial communities, would contribute to understanding this compound's ecological profile relative to other insecticides.

The available information suggests that while the general mode of action of this compound as a chitin synthesis inhibitor points to potential risks for a broad range of invertebrates, specific comparative studies are needed to fully understand its ecological impact relative to the diverse array of other insecticides in use.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 107651 |

| Chlorfluazuron | 91708 |

| Teflubenzuron (B33202) | 91734 |

| Diflubenzuron | 37123 |

| Acetamiprid | Data Needed |

| Chlorpyrifos | Data Needed |

| Imidacloprid | Data Needed |

| Fipronil | Data Needed |

| Carbaryl | Data Needed |

| Deltamethrin | Data Needed |

| Glyphosate (B1671968) | Data Needed |

| Thiamethoxam | Data Needed |

| Sulfoxaflor | Data Needed |

| Endosulfan | Data Needed |

| Carbofuran | Data Needed |

| Methiocarb | Data Needed |

| Dimethoate | Data Needed |

| Diazinon | Data Needed |

| Quinalphos | Data Needed |

| Malathion | Data Needed |

| Lindane | Data Needed |

| Dichlorvos | Data Needed |

| Atrazine | Data Needed |

| Metalaxyl | Data Needed |

| Profenofos | Data Needed |

| Aldicarb | Data Needed |

| Cypermethrin | Data Needed |

| Azoxystrobin | Data Needed |

| Cyprodinil | Data Needed |

| Fluopyram | Data Needed |

| Carbendazim | Data Needed |

| Parathion-methyl | Data Needed |

Comparative Ecological Impact Assessments with Other Insecticides

This compound, a benzoylphenyl urea (B33335) insecticide, functions as a chitin synthesis inhibitor, primarily affecting the molting process in immature insects herts.ac.ukusda.gov. This mode of action is shared with other insecticides in the benzoylurea class, such as diflubenzuron, chlorfluazuron, and teflubenzuron wikipedia.orgusda.govherts.ac.ukwppdb.comherts.ac.uk. Comparative ecological impact assessments aim to understand how the potential effects of this compound on non-target organisms and ecosystems measure up against those of other commonly used insecticides.

Research on the broader impacts of pesticides, including insecticides, consistently demonstrates negative effects on a diverse array of non-target organisms across terrestrial and aquatic environments nih.govmdpi.com. These impacts can range from direct mortality to sublethal effects that impair growth, reproduction, and behavior nih.govsciencemediacentre.org. Insecticides, in particular, are known to pose risks to non-target invertebrates, including beneficial insects like pollinators and natural enemies, as well as soil and aquatic invertebrates frontiersin.orgcalclimateag.orgmdpi.comd-nb.infomdpi.com.

Comparative studies highlight that the sensitivity of non-target species varies significantly depending on the specific insecticide and the organism sciencemediacentre.orgd-nb.inforesearchgate.netcolostate.edu. For instance, aquatic invertebrates are often considerably more sensitive to insecticides than fish tandfonline.comnih.govepa.gov. Within the benzoylurea class, diflubenzuron is recognized for its toxicity to aquatic invertebrates, leading to its classification as a restricted-use pesticide usda.gov. Similarly, chlorfluazuron has been found to be significantly more toxic to aquatic invertebrates compared to birds or fish herts.ac.ukwppdb.com.

While detailed, direct comparative data specifically pitting this compound against a wide spectrum of other insecticides across numerous non-target species is not extensively available in the provided literature, the shared mode of action with other benzoylureas allows for some inference regarding potential ecological concerns. As a chitin synthesis inhibitor, this compound would be expected to pose a risk to any non-target organisms that rely on chitin for their development, which includes a vast number of invertebrate species.

Studies comparing other insecticide classes have revealed substantial differences in toxicity to non-target organisms. For example, neonicotinoids and fipronil exhibit high toxicity to a broad range of invertebrates, with potential for both lethal and sublethal effects at environmentally relevant concentrations d-nb.info. Some insecticides have demonstrated significantly higher toxicity to specific non-target insect groups compared to honey bees beyondpesticides.org. Furthermore, the presence of multiple pesticides in mixtures can lead to synergistic effects, amplifying their negative impacts on non-target organisms mdpi.com.

The impact of insecticides on soil ecosystems is another critical area of comparative assessment. Insecticides, as a group, have been shown to negatively affect a substantial proportion of tested parameters related to soil invertebrates and microbial communities in both laboratory and field studies frontiersin.orgcalclimateag.orgmdpi.comfrontiersin.org. The degree of inhibition on soil microbes can vary among different insecticides, with some, like chlorpyrifos, demonstrating a more destructive effect on soil bacterial diversity mdpi.com.

In aquatic environments, the risk posed by insecticides is influenced by factors such as their persistence in water and their mobility herts.ac.uktandfonline.com. Aquatic invertebrates are particularly vulnerable, and comparative toxicity data, such as LC50 values, are crucial for assessing the relative risk of different insecticides to these organisms tandfonline.comepa.gov.

A comprehensive comparative ecological impact assessment for this compound would ideally involve generating data on its toxicity to a representative suite of non-target organisms from various trophic levels and ecosystems, including aquatic invertebrates, terrestrial insects (beneficial and non-beneficial), and soil organisms. This data would then be compared to similar data for other insecticides, particularly those used in similar agricultural or pest control contexts.

The following conceptual table illustrates the type of comparative toxicity data that is essential for evaluating the ecological impact of this compound relative to other insecticides. While specific data for this compound in these direct comparisons was not found in the provided sources, the table structure highlights the necessary information for such assessments.

| Insecticide | Non-Target Organism Group | Example Species | Endpoint (e.g., LC50, EC50, Reproduction) | This compound Result | Comparator Insecticide Result | Relative Sensitivity |

| This compound | Aquatic Invertebrates | Daphnia magna | 48-h LC50 | Data Needed | Diflubenzuron (Example Value) | Comparison Needed |

| This compound | Terrestrial Insects | Apis mellifera (Honey bee) | Contact 48-h LD50 | Data Needed | Imidacloprid (Example Value) | Comparison Needed |

| This compound | Soil Invertebrates | Eisenia fetida (Earthworm) | Reproduction Rate | Data Needed | Chlorfluazuron (Example Value) | Comparison Needed |

| This compound | Aquatic Invertebrates | Hyalella azteca | 96-h LC50 | Data Needed | Diflubenzuron (1.84 µg/L) | Comparison Needed |

| This compound | Terrestrial Insects | Ladybug species | Larval Mortality | Data Needed | Deltamethrin (Example Effect) | Comparison Needed |

Comprehensive comparative ecological risk assessments require detailed research findings that quantify the effects of this compound and other insecticides on a range of non-target species under realistic exposure scenarios. Such studies would provide the necessary data to determine the relative hazard of this compound and inform decisions regarding its use in integrated pest management strategies aimed at minimizing ecological impacts.

Environmental Fate and Degradation Pathways Research

Abiotic Transformation Mechanisms

Abiotic transformation refers to the degradation of a substance through non-biological processes, such as reactions with water (hydrolysis) or light (photolysis) researchgate.netchemsafetypro.com.

Photolytic Degradation in Aqueous and Terrestrial Systems

Hydrolytic Stability and pH-Dependent Degradation

Hydrolysis is a chemical reaction with water that can lead to the degradation of a compound researchgate.netchemsafetypro.com. The rate of hydrolysis for many pesticides is dependent on pH usda.govchemsafetypro.com. Information specifically detailing the hydrolytic stability and pH-dependent degradation of penfluron was not found in the provided search results. However, for the related BPU, diflubenzuron (B1670561), hydrolysis is pH-dependent, being more stable under acidic and neutral conditions and less stable under alkaline conditions usda.gov. Half-life values for diflubenzuron hydrolysis ranged from 187 to 433 days at pH 5, 117 to 247 days at pH 7, and significantly shorter values (32.5 to 44 days at pH 9, and 7.5 days at pH 12) at higher pH levels usda.gov. This compound is noted as having no structural moieties prone to dissociate in the pH range of 1 to 12, suggesting it may be stable across this range, though specific hydrolysis data is not provided epa.gov.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of a substance by living organisms, primarily microorganisms like bacteria and fungi chemsafetypro.commdpi.com.

Microbial Metabolism in Soil and Aquatic Environments

Microbial metabolism is a key process in the degradation of organic pollutants in soil and aquatic environments chemsafetypro.commdpi.com. Microorganisms possess metabolic capabilities to decompose and transform contaminants mdpi.com. While the importance of microbial degradation for pesticides in general is recognized chemsafetypro.commdpi.comusda.gov, specific details regarding the microbial metabolism of this compound in soil and aquatic environments were not extensively detailed in the search results. Studies on the related compound diflubenzuron indicate that biodegradation is a major route of dissipation in soil when microbes are present usda.gov. Aerobic soil half-lives for diflubenzuron ranged from 2.2 to 6.2 days, and anaerobic half-lives from 2 to 14 days usda.gov. The major bio-degradate of diflubenzuron in soil is reported as 4-chlorophenyl urea (B33335) usda.gov. In aquatic environments, diflubenzuron also undergoes aerobic aquatic metabolism with half-lives ranging from 3.7 to 26 days usda.gov.

Role of Specific Microbial Consortia in Biodegradation

Specific microbial consortia, or groups of microorganisms, can play a significant role in the biodegradation of organic pollutants mdpi.com. Different types of microorganisms, such as Proteobacteria, Pseudomonas, Bacteroidetes, Alcaligenes, Nitrobacter, and Clostridia, are known for their capabilities in degrading a range of organic compounds through various metabolic processes mdpi.com. The activity and effectiveness of these microbial communities can be influenced by environmental factors like soil pH mdpi.com. However, information identifying specific microbial consortia responsible for the biodegradation of this compound was not found in the provided search results.

Persistence and Mobility Studies in Environmental Compartments

Persistence refers to the length of time a substance remains in an environmental compartment, often expressed as a half-life (DT₅₀), which is the time it takes for half of the substance to degrade chemsafetypro.com. Mobility describes the potential for a substance to move through the environment, such as leaching through soil to groundwater usda.gov.

This compound has been noted as having a long residual life and persistence in soil and aquatic environments, with the potential to accumulate in plant and animal tissue, which has led to its use being banned in agriculture in some contexts kkwagh.edu.in. This suggests that despite potential degradation pathways, this compound can persist in the environment.

While specific DT₅₀ values for this compound in soil and water were not consistently available in the search results herts.ac.uk, the concept of persistence is highlighted kkwagh.edu.influoridealert.org. For comparison, diflubenzuron is generally considered non-persistent in soil when microbes are present, with relatively short half-lives usda.gov. However, terrestrial field dissipation studies for diflubenzuron showed a range of half-lives depending on the environment, from 5.8 to 13.2 days in some studies, to longer periods of 68.2 to 78 days in specific agricultural settings usda.gov.

Based on the available information, this compound appears to exhibit notable persistence in environmental compartments, although detailed quantitative data on its degradation rates and mobility were limited in the provided sources.

Compound Name and PubChem CID

| Compound Name | PubChem CID |

| This compound | 107651 |

Data Tables

While specific quantitative data for this compound's degradation rates were limited in the search results, the following table illustrates the type of data that is relevant to environmental fate studies, using examples or general concepts found in the search results for context where this compound-specific data was not available.

| Environmental Compartment | Degradation Process | Typical Half-Life (Example/Concept) | Notes |

| Water | Photolysis | Variable (e.g., ~80 days for DFB) | Influenced by light exposure usda.govnih.gov |

| Water | Hydrolysis | Variable (pH-dependent for DFB) | More stable at neutral/acidic pH usda.gov |

| Soil | Photolysis | Variable (e.g., ~144 days for DFB) | Can be influenced by soil properties usda.govresearchgate.net |

| Soil | Microbial Metabolism | Variable (e.g., 2.2-6.2 days aerobic for DFB) | Major degradation route when microbes present usda.gov |

| Aquatic Environments | Microbial Metabolism | Variable (e.g., 3.7-26 days aerobic for DFB) | Contributes to dissipation usda.gov |

Soil Adsorption, Desorption, and Leaching Potential

The behavior of a chemical compound in soil, particularly its adsorption, desorption, and leaching potential, significantly influences its mobility and potential to contaminate groundwater d-nb.infonih.gov. Adsorption is the process by which a substance adheres to soil particles, while desorption is the release of the substance from the soil back into the soil solution d-nb.infonih.gov. Leaching is the movement of a substance downwards through the soil profile, often carried by water d-nb.infonih.gov.

Factors influencing soil adsorption and desorption include soil organic matter content, clay content, and pH d-nb.infocore.ac.uk. High organic matter and clay content generally lead to increased adsorption, reducing the potential for leaching d-nb.infocore.ac.uk. Conversely, low adsorption and high desorption can result in increased mobility and a higher risk of groundwater contamination d-nb.infocore.ac.uk.

Aquatic Sediment Partitioning and Bioavailability

The partitioning of a chemical compound between the water column and aquatic sediment is a critical aspect of its environmental fate in aquatic ecosystems umn.edu. Sediment can act as a sink for hydrophobic compounds, potentially reducing their concentration in the water but leading to accumulation in the benthic environment epa.gov. Bioavailability refers to the fraction of a chemical in the sediment that is available for uptake by organisms umn.edunih.govajol.info.

Factors affecting sediment partitioning and bioavailability include the organic carbon content of the sediment and the chemical properties of the compound umn.edunih.gov. Compounds that strongly adsorb to sediment organic matter tend to be less bioavailable nih.gov. Measuring porewater concentrations of contaminants in sediment is considered a better indicator of bioavailability than total sediment concentrations umn.edu.

Specific data on this compound's partitioning and bioavailability in aquatic sediments were not found in the provided search results. However, general research on sediment partitioning and bioavailability emphasizes the importance of organic matter and particle size in controlling the distribution and availability of contaminants to aquatic organisms umn.edunih.govajol.infomdpi.com.

Plant Uptake and Translocation Dynamics

The uptake of a chemical compound by plants from soil and its subsequent translocation within the plant are important processes influencing its entry into the food chain and its potential impact on plant health nih.gov. Uptake typically occurs through the roots from the soil solution, although foliar uptake can also occur hh-ra.org. Translocation involves the movement of the compound from the roots to other parts of the plant, such as shoots, leaves, and fruits, via the xylem and phloem hh-ra.orgfrontiersin.org.

The extent of plant uptake and translocation can be influenced by the chemical properties of the compound, soil properties, plant species, and environmental conditions nih.govhh-ra.org. Some compounds are readily taken up and translocated throughout the plant, while others may remain primarily in the roots or on the plant surface nih.govusda.gov.

While this compound is mentioned in the context of its effects on insects, including potential ovicidal effects researchgate.net, specific research detailing its uptake and translocation dynamics in various plant species was not identified in the search results. Studies on other compounds, such as perfluoroalkyl acids (PFAAs), demonstrate that factors like carbon chain length can influence plant uptake and translocation, with shorter-chain PFAAs showing higher accumulation potential in wheat nih.gov. Similarly, research on glyphosate (B1671968) highlights the processes of cuticle penetration and symplastic uptake, influenced by environmental factors and plant species hh-ra.org.

Identification and Characterization of Environmental Metabolites

When a chemical compound is released into the environment, it can undergo transformation through various degradation pathways, leading to the formation of metabolites epa.govnih.gov. These environmental metabolites may have different physical, chemical, and toxicological properties compared to the parent compound epa.govnih.gov. Identifying and characterizing these metabolites is crucial for a comprehensive understanding of the environmental fate and potential risks associated with the original compound epa.govnih.gov.

Degradation pathways can include hydrolysis, photolysis, and microbial metabolism usda.govnih.gov. The persistence and mobility of metabolites can vary significantly nih.govfluoridealert.org. For example, some degradation products may be more mobile or persistent than the parent compound fluoridealert.org.

Arthropod Resistance Evolution and Management Strategies

Molecular Mechanisms of Penfluron Resistance

Resistance to chitin (B13524) synthesis inhibitors such as this compound can arise through several molecular mechanisms that reduce the effective concentration of the insecticide at its target site or alter the sensitivity of the target itself. The primary target of this compound is the chitin synthesis pathway. wikipedia.orgflybase.orgsigmaaldrich.comnih.gov

Target-site insensitivity involves alterations in the biological target of the insecticide that reduce its binding affinity or efficacy. For chitin synthesis inhibitors, this would theoretically involve mutations in the enzymes or proteins involved in the chitin synthesis pathway, such as chitin synthase. While specific target-site mutations conferring resistance directly to this compound have not been extensively documented in the provided search results, target-site modifications are a known mechanism of resistance for other insecticide classes sigmaaldrich.comuni.lumade-in-china.comwikipedia.org. For instance, resistance to other insecticides targeting the nervous system can involve point mutations in voltage-gated sodium channels or acetylcholinesterase. Given this compound's mode of action, potential target-site resistance could involve mutations affecting the chitin synthesis enzyme itself or regulatory proteins in the pathway, leading to reduced inhibition by this compound.

Enhanced metabolic detoxification is a widespread mechanism of insecticide resistance in arthropods. This involves the increased activity or expression of enzymes that break down or modify the insecticide into less toxic compounds. sigmaaldrich.comuni.luwikipedia.org Major enzyme families implicated in metabolic resistance include cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs). uni.lumade-in-china.comwikipedia.org Studies on other BPUs, such as lufenuron, have indicated that enhanced detoxification enzyme activity, including α-esterases, β-esterases, and cytochrome P450 monooxygenases, can be associated with reduced susceptibility in arthropods like Aedes aegypti. While direct evidence for this compound-specific detoxification by these enzymes is limited in the provided results, it is plausible that similar mechanisms could contribute to this compound resistance in some arthropod species, as these enzymes are known to metabolize a wide range of xenobiotics, including insecticides. uni.luwikipedia.org

Reduced cuticular penetration and increased sequestration are mechanisms where the insect cuticle acts as a barrier, slowing the absorption of the insecticide into the body, or the insecticide is bound within the cuticle or other tissues, preventing it from reaching its target site. sigmaaldrich.comuni.lu BPUs are known to affect cuticle formation, and alterations in cuticle composition or thickness have been linked to resistance to other insecticides by impeding their penetration. For example, increased cuticle thickness and altered hydrocarbon content have been observed in some insecticide-resistant mosquito strains, contributing to reduced penetration. While specific studies detailing how arthropods develop reduced cuticular penetration or enhanced sequestration specifically against this compound are not prominent in the search results, the general principle that cuticle properties can influence insecticide efficacy suggests this could be a contributing factor to this compound resistance.

Population Genetics of Resistance Development

The evolution of insecticide resistance is fundamentally a process of population genetics. The rate and pattern of resistance development are influenced by factors such as the frequency of resistance alleles in the initial population, the selection pressure imposed by the insecticide, the dominance of resistance traits, gene flow between populations, and the fitness costs associated with resistance. uni.lusigmaaldrich.com Repeated exposure to this compound selects for individuals carrying resistance alleles. The genetic basis of resistance can involve single genes (major genes) or multiple genes (polygenic). The spread of resistance alleles through a population is influenced by factors like population size, migration, and genetic drift. uni.lusigmaaldrich.com Understanding the genetic architecture of this compound resistance in specific pest populations is crucial for predicting its evolution and designing effective management strategies.

Monitoring and surveillance are essential components of insecticide resistance management. These activities aim to detect the emergence and spread of resistant populations, assess the frequency and spatial distribution of resistance alleles, and determine the level of resistance. Methodologies for monitoring insecticide resistance typically involve:

Bioassays: Dose-response experiments are conducted to compare the susceptibility of field-collected populations to a susceptible reference strain. This provides a measure of the resistance ratio.

Biochemical Assays: These assays measure the activity of detoxification enzymes (e.g., P450s, esterases, GSTs) in insect populations to assess the potential role of metabolic resistance. made-in-china.comwikipedia.org

Molecular Methods: Techniques such as PCR, quantitative PCR, and sequencing are used to detect and quantify known resistance alleles or to identify new mutations associated with resistance, including target-site modifications.

Implementing regular monitoring programs using these methodologies allows for the timely detection of this compound resistance, enabling the implementation of resistance management strategies before control failures become widespread.

Cross-resistance occurs when a pest population resistant to one insecticide also exhibits resistance to other insecticides, often those with a similar mode of action or those detoxified by the same enzyme systems. nih.govuni.lu As a BPU and chitin synthesis inhibitor, this compound might exhibit cross-resistance with other insecticides in the same class, such as diflubenzuron (B1670561) or lufenuron, if the resistance mechanism involves a modified target site common to these compounds or shared detoxification pathways. flybase.orgsigmaaldrich.com Studies on resistance to other insecticide classes have shown varying cross-resistance patterns depending on the specific resistance mechanism present in the population. For example, resistance to certain insecticides mediated by enhanced P450 activity can confer cross-resistance to other compounds metabolized by the same enzymes, even if they have different target sites. Investigating the cross-resistance patterns of this compound-resistant populations with other commonly used insecticides is crucial for developing effective resistance management strategies that involve the rotation or combination of insecticides with different modes of action. made-in-china.com A study on a diflubenzuron-resistant strain of Spodoptera littoralis investigated cross-resistance patterns with other insecticides and juvenile hormone analogues, which can provide insights into potential cross-resistance within the BPU class.

Resistance Management Strategies and IPM Integration

Effective resistance management is a crucial component of Integrated Pest Management (IPM). cabidigitallibrary.org IPM aims to maintain pest populations below economically damaging levels through a combination of strategies, including cultural practices, biological control, and the judicious use of pesticides. tennessee.eduraubikaner.org Integrating resistance management into IPM programs is essential for preserving the effectiveness of available control tools. cabidigitallibrary.org This involves implementing tactics that minimize selection pressure and slow the evolution of resistance.

Rotational Use and Mixture Strategies with Different Modes of Action

Rotating insecticides with different modes of action is a key strategy to delay the development of resistance. tennessee.eduuni-halle.de this compound, as a chitin synthesis inhibitor (IRAC Group 15), has a distinct mode of action compared to many other insecticide classes, such as organophosphates or pyrethroids. google.comherts.ac.ukarizona.edu By rotating this compound with insecticides from different IRAC groups, the selection pressure for resistance to any single mode of action is reduced.

Mixtures of insecticides with different modes of action can also be employed to manage resistance. arizona.edu The rationale behind using mixtures is that individuals resistant to one compound are likely to be susceptible to the other, provided there is no cross-resistance between the compounds. arizona.edu While the provided searches mention mixtures in the context of resistance management, specific data on mixtures involving this compound were not found. However, the principle suggests that combining this compound with an insecticide having a complementary mode of action could potentially enhance efficacy and delay resistance development compared to using either compound alone.

Threshold-Based Application and Stewardship Programs

Applying insecticides only when pest populations reach or exceed an economic threshold is a fundamental principle of IPM and resistance management. tarbaweya.orgusda.gov This approach reduces the total number of applications, thereby lowering the selection pressure on the pest population. tarbaweya.org Economic thresholds are determined based on factors such as pest density, potential crop damage, and the cost of control. usda.gov

Stewardship programs play a vital role in promoting responsible pesticide use and resistance management. govinfo.govunccd.int These programs often involve educating users on best practices, including proper application techniques, understanding insecticide modes of action, and implementing resistance management strategies like rotation and threshold-based applications. unccd.int While specific this compound stewardship programs were not detailed in the search results, the principles of such programs are applicable to the sustainable use of this compound and other insecticides.

Advanced Analytical Methodologies for Penfluron Residues

Chromatographic and Spectrometric Approaches in Complex Environmental Matrices

Chromatographic techniques coupled with various detectors are fundamental to the analysis of Penfluron residues. These methods enable the separation of this compound from matrix components before detection and quantification. The choice of chromatographic method and detector depends on the chemical properties of this compound and its potential metabolites, as well as the nature of the sample matrix. mdpi.comufpr.br

High-Performance Liquid Chromatography (HPLC) with Advanced Detection